3-Sulfamoylthiophene-2-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-sulfamoylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3S2/c6-5(8)4-3(1-2-11-4)12(7,9)10/h1-2H,(H2,6,8)(H2,7,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWUSTBGGBUYIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1S(=O)(=O)N)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar and Structural Biology Investigations
Rational Design Principles for Structural Analogues of 3-Sulfamoylthiophene-2-carboxamide
The rational design of analogues based on the this compound scaffold is a key strategy in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties. This process often begins with a lead compound, identified through screening or fragment-based methods, and then systematically modifying its structure to optimize interactions with a biological target. nih.gov
A primary principle in the design of these analogues is the strategic modification of substituents on the thiophene (B33073) ring and the sulfamoyl group. nih.govnih.gov For instance, in the context of inhibiting β-lactamases, a class of enzymes that confer bacterial resistance to β-lactam antibiotics, the 3-(sulfonylamino)-2-carboxylic acid thiophene moiety is considered critical for binding. nih.gov The design process focuses on maintaining the core interactions of this scaffold with the enzyme's active site while introducing new functionalities to engage with adjacent regions for improved affinity. nih.gov
The use of X-ray crystal structures of the target protein in complex with a lead compound, such as 3-((4-chlorophenyl)sulfamoyl)thiophene-2-carboxylic acid with AmpC β-lactamase, provides a structural blueprint for rational design. nih.gov This structure-based design approach allows for the targeted synthesis of analogues with specific modifications intended to form additional hydrogen bonds, hydrophobic interactions, or salt bridges with the protein. nih.govacs.org For example, analogues of a lead inhibitor were designed and synthesized with the aim of improving upon a modest initial activity by exploring different substituents on the phenyl ring of the sulfamoyl group. nih.gov
Another design strategy involves isosteric replacements, where one functional group is replaced by another with similar steric and electronic properties. researchgate.net This can be seen in the development of thiophene carboxamide derivatives where different linkers and substituent groups are explored to understand their impact on biological activity against targets like VEGFR-2. researchgate.netnih.gov
The table below showcases examples of rationally designed analogues of this compound and their precursors.
| Compound Name | CAS Number | Molecular Formula | Key Structural Features |
| 3-Sulfamoylthiophene-2-carboxylic acid | 59337-97-2 | C5H5NO4S2 | Parent compound with a sulfamoyl group at C3 and a carboxylic acid at C2 of the thiophene ring. |
| Methyl 3-sulfamoylthiophene-2-carboxylate | 59337-93-8 | C6H7NO4S2 | Methyl ester of the parent compound, often used as a synthetic intermediate. mst.dk |
| 3-((4-Chlorophenyl)sulfamoyl)thiophene-2-carboxylic acid | 31374-29-3 | C11H8ClNO4S2 | An analogue with a 4-chlorophenyl substituent on the sulfamoyl nitrogen, serving as a lead for optimization. nih.gov |
| 3-[(4-Carboxy-2-hydroxyphenyl)sulfamoyl]-2-thiophenecarboxylic acid | Not Available | C12H9NO7S2 | An analogue designed with additional functional groups to enhance binding affinity. drugbank.com |
| 5-Chloro-3-sulfamoylthiophene-2-carboxylic acid | 1017791-22-8 | C5H4ClNO4S2 | A halogenated derivative of the parent scaffold. nih.gov |
| Methyl 3-[(methoxycarbonylmethyl)sulfamoyl]thiophene-2-carboxylate | 106820-63-7 | C9H11NO6S2 | A derivative with a methoxycarbonylmethyl group on the sulfamoyl nitrogen, used in the synthesis of other compounds. chemicalbook.com |
Correlation of Molecular Structure with Biological Functionality
The biological activity of this compound derivatives is intricately linked to their molecular structure. Subtle changes in the arrangement of atoms and functional groups can lead to significant differences in their inhibitory potency and selectivity.
The position and nature of substituents on the thiophene ring and its appended groups are critical determinants of bioactivity. nih.govacs.org Structure-activity relationship (SAR) studies have demonstrated that the core 3-sulfamoyl-2-carboxythiophene scaffold is a key pharmacophore for binding to enzymes like AmpC β-lactamase. researchgate.net The carboxylate group at the C2 position often mimics the carboxylate of β-lactam antibiotics, binding in the oxyanion hole of the enzyme's active site. nih.govresearchgate.net The sulfonamide group at the C3 position typically forms crucial hydrogen bonds with conserved active site residues, such as Asn152 in AmpC. nih.gov
The substituent on the sulfamoyl nitrogen (the R group in R-NH-SO2-) has a profound impact on inhibitory activity. For instance, in a series of analogues designed to inhibit AmpC, replacing the 4-chlorophenyl group of a lead compound with a 4-carboxy-2-hydroxyphenyl group resulted in a significant increase in potency. nih.govresearchgate.net This enhancement was attributed to additional favorable interactions of the new substituents with the protein. nih.gov Conversely, other modifications can lead to a loss of activity, highlighting the sensitive nature of the ligand-protein interaction. researchgate.net
The following table summarizes the inhibitory activity of selected this compound analogues against AmpC β-lactamase, illustrating the effect of different substituents.
| Compound | Substituent on Sulfamoyl Group | Kᵢ (µM) for AmpC β-lactamase |
| 3-((4-Chlorophenyl)sulfamoyl)thiophene-2-carboxylic acid | 4-Chlorophenyl | 26 |
| 3-((4-Carboxy-2-hydroxyphenyl)sulfamoyl)thiophene-2-carboxylic acid | 4-Carboxy-2-hydroxyphenyl | 1 |
| 3-((3-Nitrophenyl)sulfamoyl)thiophene-2-carboxylic acid | 3-Nitrophenyl | - |
| 3-((4-Carboxybenzyl)sulfamoyl)thiophene-2-carboxylic acid | 4-Carboxybenzyl | 18 |
Data sourced from multiple studies. nih.govdrugbank.comresearchgate.netpdbj.orgdrugbank.com
Stereochemistry plays a crucial role in the interaction between a ligand and its biological target. For chiral molecules, often only one enantiomer or diastereomer will bind with high affinity to the chiral environment of a protein's active site. While the parent this compound is achiral, the introduction of chiral centers in its analogues necessitates consideration of stereochemical effects.
For example, in the development of checkpoint kinase (CHK1) inhibitors based on a thiophenecarboxamide urea (B33335) scaffold, the stereochemistry of a piperidine (B6355638) substituent was found to be critical for potency. acs.org The (S)-enantiomer of a key compound was significantly more active than the (R)-enantiomer, a finding that was rationalized through structure-based design and modeling. acs.org Similarly, for some inhibitors of the SARS-CoV-2 main protease, large differences in activity were observed between diastereomers, indicating that the absolute configuration at asymmetric carbons is a vital factor for potent inhibition. nih.gov In the context of certain carbonic anhydrase inhibitors, only one of four possible stereoisomers demonstrated strong binding, highlighting the high degree of stereospecificity in ligand recognition. google.com
Advanced Structural Characterization of Ligand-Target Complexes
Understanding the three-dimensional structure of a ligand bound to its target protein is paramount for structure-based drug design. Techniques like X-ray crystallography and fragment-based screening provide atomic-level details of these interactions.
X-ray crystallography is a powerful technique for elucidating the three-dimensional structure of molecules, including complex protein-ligand systems. up.ptnih.gov By crystallizing a protein in the presence of an inhibitor and analyzing the diffraction pattern of X-rays passed through the crystal, a detailed electron density map can be generated, revealing the precise binding mode of the inhibitor. nih.gov
In the study of this compound derivatives as β-lactamase inhibitors, X-ray crystallography has been instrumental. nih.govpdbj.org The crystal structure of AmpC β-lactamase in complex with 3-((4-chlorophenyl)sulfamoyl)thiophene-2-carboxylic acid revealed that the inhibitor binds non-covalently in the active site. nih.gov The thiophene carboxylate was observed in the oxyanion hole, making hydrogen bonds with key residues, while the sulfonamide interacted with Asn152. nih.gov
Subsequent crystallographic studies of AmpC complexed with more potent analogues, such as one bearing a 4-carboxy-2-hydroxyphenyl group, provided a structural rationale for their enhanced affinity. nih.gov These structures showed that the additional functional groups made new, favorable contacts with the protein that were not present in the complex with the initial lead compound. nih.gov Similarly, crystal structures of AmpC with other analogues have provided insights into the structural basis for their observed inhibitory constants. pdbj.org This structural information is invaluable for guiding further optimization efforts. nih.govpdbj.org
Fragment-based lead discovery (FBLD) is an alternative approach to high-throughput screening for identifying lead compounds. wikipedia.org It involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. wikipedia.orggu.se Once a binding fragment is identified, often through biophysical methods like X-ray crystallography or NMR spectroscopy, it can be optimized and grown into a more potent lead compound. wikipedia.orggu.se
The this compound scaffold can be considered in the context of fragment-based design. The thiophene core with its sulfamoyl and carboxamide groups represents a fragment that can be further elaborated. nih.gov The initial identification of weakly binding fragments containing similar motifs can lead to the development of more complex and potent inhibitors. pdbj.orgnih.gov For instance, the discovery of novel non-β-lactam inhibitors for AmpC β-lactamase has benefited from structure-based optimization starting from a lead compound that could have been identified through a fragment-based approach. nih.govresearchgate.net The process of evolving a fragment hit into a lead often involves linking it with other fragments or growing it to occupy adjacent pockets in the protein's binding site, guided by structural information. gu.se
Mechanistic Enzymology and Molecular Interaction Studies
Enzyme Inhibition Mechanisms of 3-Sulfamoylthiophene-2-carboxamide Analogues
The study of how this compound and its related compounds interfere with enzyme function is crucial for understanding their therapeutic potential. This involves classifying the nature of their inhibitory action, investigating complex regulatory mechanisms like allosteric modulation, and identifying processes that lead to the permanent deactivation of an enzyme.
Enzyme inhibitors are broadly classified based on how they interact with the enzyme and its substrate. wikipedia.org The primary modes are competitive, non-competitive, and mixed inhibition. jackwestin.com
Competitive Inhibition : In this mode, the inhibitor molecule, being structurally similar to the substrate, binds to the enzyme's active site. jackwestin.com This binding prevents the natural substrate from accessing the site. Derivatives of 3-sulfamoyl-thiophene-2-carboxylic acid have been identified as non-covalent, competitive inhibitors of the class C β-lactamase, AmpC. researchgate.netnih.gov These compounds compete with β-lactam antibiotics for the active site of the enzyme. nih.gov
Non-Competitive Inhibition : A non-competitive inhibitor binds to the enzyme at a location other than the active site, known as an allosteric site. jackwestin.comwikipedia.org This binding alters the enzyme's conformation, reducing its catalytic efficiency without blocking substrate binding. wikipedia.org This type of inhibitor binds equally well to the free enzyme and the enzyme-substrate complex. wikipedia.org For instance, the compound EU-4865, an inhibitor of angiotensin-converting enzyme (ACE), was identified as a noncompetitive inhibitor. nih.gov
Mixed Inhibition : This mode of inhibition involves the inhibitor binding to both the free enzyme and the enzyme-substrate complex, often with different affinities. jackwestin.comnih.gov Mixed inhibitors typically bind to an allosteric site and can affect both the enzyme's ability to bind the substrate (altering Kₘ) and its catalytic rate (altering Vmax). libretexts.org
Allosteric modulation is a sophisticated regulatory mechanism where a molecule binds to an allosteric site, a location on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's activity. genscript.comwikipedia.org This can either enhance (positive allosteric modulation) or decrease (negative allosteric modulation) the enzyme's function. longdom.org
Allosteric inhibitors, a form of non-competitive or mixed inhibitors, cause a change in the enzyme's shape that can reduce the active site's affinity for the substrate or hinder its catalytic efficiency. genscript.comwikipedia.org This mechanism offers a more nuanced control over biological processes compared to simple on/off switches. longdom.org The binding of an allosteric modulator can remotely alter the conformation of the primary (orthosteric) binding site. nih.gov While this is a significant area of drug discovery, with allosteric modulators being developed for various targets like kinases and protein-protein interactions, specific studies detailing the allosteric modulation by this compound analogues are not prominently documented in the reviewed literature. nih.gov However, the observation of non-competitive and mixed inhibition patterns for related compounds suggests that conformational changes induced by binding outside the active site are a plausible mechanism of action. nih.gov
Mechanism-based inactivation, also known as suicide inhibition, is a process where the target enzyme itself converts a seemingly stable inhibitor molecule into a highly reactive intermediate. acs.orgyoutube.com This reactive species then forms a covalent bond with the enzyme, leading to its irreversible inactivation. acs.orgnih.gov This process is distinct from simple reversible inhibition as it is time-dependent and requires the enzyme's catalytic machinery to be active. acs.orgnorthwestern.edu
The thiophene (B33073) functional group, a core component of the compound , is known to be a latent functional group that can lead to mechanism-based inactivation, particularly of cytochrome P450 (CYP) enzymes. acs.orgnih.gov The metabolic bioactivation by a CYP enzyme can generate a highly reactive intermediate that covalently binds to the enzyme's apoprotein or heme, causing inactivation. acs.org While several thiophene-containing compounds have been identified as mechanism-based inactivators, specific research confirming that this compound or its direct analogues inactivate targets like β-lactamases or carbonic anhydrases through this mechanism has not been detailed in the reviewed sources. nih.gov
Quantitative Assessment of Binding Affinity and Kinetic Parameters (e.g., Kᵢ, IC₅₀)
To quantify the potency of an inhibitor, two key parameters are used: the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ).
IC₅₀ : This value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions.
Kᵢ : The inhibition constant is a more fundamental measure of the inhibitor's binding affinity. wikipedia.org For competitive inhibitors, the Kᵢ can be estimated from the IC₅₀ value when the substrate concentration is equal to its Michaelis constant (Kₘ), using the relationship Kᵢ ≈ IC₅₀/2. bioivt.com
Analogues of this compound have been evaluated against several enzyme targets, yielding a range of inhibitory potencies.
Table 1: Inhibitory Potency of this compound Analogues and Related Inhibitors
| Compound/Analogue | Target Enzyme | Inhibition Parameter | Value (µM) | Reference |
|---|---|---|---|---|
| 3-(4-carboxy-2-hydroxyphenylsulfamoyl)-thiophene-2-carboxylic acid | AmpC β-Lactamase | Kᵢ | 1 | researchgate.net |
| 3-((4-Chlorophenyl)sulfamoyl)thiophene-2-carboxylic acid | AmpC β-Lactamase | Kᵢ | 26 | nih.gov |
| N-(3-sulfamoylphenyl)propanamide/benzamide Derivative (P4) | Human Carbonic Anhydrase I (hCA-I) | Kᵢ | 0.22 | nih.gov |
| N-(3-sulfamoylphenyl)propanamide/benzamide Derivative (P4) | Human Carbonic Anhydrase II (hCA-II) | Kᵢ | 0.33 | nih.gov |
| 2-(3,4-dichlorobenzyl)-5,6-dihydroxypyrimidine-4-carboxylic acid | HIV-1 RNase H | IC₅₀ | 1.2 | nih.gov |
| Ethyl 1,4-dihydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate (MK1) | HIV-1 RNase H | IC₅₀ | 0.11 | nih.gov |
| N-(4-fluorobenzyl)-3-hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxamide | HIV-1 RNase H | IC₅₀ | 19 | nih.gov |
| (S)(-)-1,2,3,4-tetrahydro-2-(3-mercapto-1-oxopropyl)-3-isoquinoline carboxylic acid (EU-4865) | Angiotensin I converting enzyme (ACE) | Kᵢ | 0.038 | nih.gov |
This table is not exhaustive and represents selected data from the cited sources.
Characterization of Specific Molecular Targets (e.g., β-Lactamases, Carbonic Anhydrases, Akt, RNase H)
Bacterial resistance to β-lactam antibiotics, such as penicillins and cephalosporins, is frequently caused by the production of β-lactamase enzymes, which hydrolyze and inactivate these drugs. nih.govgoogle.com Consequently, inhibitors of these enzymes are of great interest. nih.govmdpi.com Derivatives of 3-sulfamoyl-thiophene-2-carboxylic acid have emerged as novel, non-β-lactam inhibitors of the class C β-lactamase AmpC. researchgate.net Unlike many traditional inhibitors, these compounds bind non-covalently and act as competitive inhibitors. nih.gov X-ray crystallography of the AmpC enzyme in complex with an inhibitor revealed that the compound fits into the active site, interacting with key residues involved in β-lactam recognition and hydrolysis, including Ser64, Lys67, Asn152, and Tyr221. nih.gov
The sulfamoyl group is a well-established pharmacophore for targeting carbonic anhydrases (CAs), a family of enzymes involved in numerous physiological processes. ontosight.ai Analogues of this compound have been investigated as inhibitors of various human CA isoforms (hCAs). smolecule.com Research has shown that these compounds can be potent inhibitors of isoforms such as hCA I, hCA II, hCA IX, and hCA XII. nih.govunipi.itnih.gov Some derivatives exhibit highly potent and selective inhibition of hCA II, a key target for anti-glaucoma drugs, and the cancer-related isoform hCA IX, with inhibition constants reaching the submicromolar range. unipi.itnih.gov
Akt, also known as protein kinase B, is a critical node in cell signaling pathways that regulate cell survival, growth, and metabolism. nih.gov Inhibition of the Akt pathway is a strategy being explored in cancer therapy. While direct inhibition of Akt by this compound is not explicitly detailed, a patent has disclosed a related compound, 3-ethoxy-N-sulfamoylthiophene-2-carboxamide, in the context of inhibiting the PI3K/Akt signaling pathway. google.com Furthermore, studies have shown that inhibiting the Akt pathway can sensitize cancer cells to chemotherapy and that PP2A-activating drugs can enhance the efficacy of other inhibitors through the downstream inhibition of Akt. nih.govnih.gov
Ribonuclease H (RNase H) is an essential enzyme for the replication of retroviruses like HIV-1, as it degrades the RNA strand of RNA-DNA hybrids during reverse transcription. unica.itsolisbiodyne.com This makes it an attractive, yet unexploited, therapeutic target. nih.gov Inhibitors of the RNase H active site often work by chelating the two essential magnesium ions in the catalytic center, thereby blocking the enzyme's hydrolytic function. unica.itnih.gov While the reviewed literature does not specifically name this compound as an RNase H inhibitor, various other heterocyclic compounds, such as diketo acids and naphthyridinones, have been developed and shown to inhibit RNase H activity with IC₅₀ values in the low-micromolar to nanomolar range. nih.govcsic.es These compounds serve as important leads in the development of drugs targeting this viral enzyme. nih.gov
Computational Chemistry and in Silico Modeling Approaches
Molecular Docking Simulations for Ligand-Protein Interaction Profiling and Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in understanding the binding mode of 3-Sulfamoylthiophene-2-carboxamide and its derivatives with various protein targets.
Studies on structurally related thiophene (B33073) sulfonamides have demonstrated the utility of molecular docking in elucidating key binding interactions. For instance, docking studies of thiophene-based sulfonamides into the active sites of human carbonic anhydrase (hCA) isoforms I and II have revealed that the sulfonamide and thiophene moieties play a significant role in enzyme inhibition. bohrium.com These simulations often show the sulfonamide group coordinating with the zinc ion in the active site, a hallmark of carbonic anhydrase inhibitors. nih.gov
In a similar vein, molecular docking has been used to predict the binding of 2-thiophenesulfonamide inhibitors to LuxR family proteins, which are key regulators of quorum sensing in pathogenic bacteria. nih.gov The accuracy of these predictions can be validated by comparing the computationally generated binding poses with experimentally determined crystal structures, as was done for the SmcR protein. nih.gov
For derivatives like 3-[(4-carboxybenzyl)sulfamoyl]thiophene-2-carboxylic acid, X-ray crystallography has confirmed the binding mode within the AmpC β-lactamase active site, providing a solid foundation for docking studies of similar compounds. chemrxiv.org These studies highlight the importance of the carboxylate and sulfonamide groups in forming hydrogen bonds with key active site residues. nih.gov
A summary of representative molecular docking studies on related thiophene sulfonamides is presented below:
| Compound/Scaffold | Target Protein | Key Interactions Observed in Docking | Reference |
| Thiophene-based sulfonamides | Carbonic Anhydrase I & II | Interaction of sulfonamide and thiophene moieties with the active site. | bohrium.com |
| 2-Thiophenesulfonamides | LuxR | Binding to the ligand-binding pocket, accurately predicting inhibitory activity. | nih.gov |
| FDA-approved sulfonamides | α-carbonic anhydrase (α-TcCA) | Binding to the zinc ion in the active site, similar to known inhibitors. | nih.gov |
| Thiophene sulfonamide derivatives | Enoyl acyl carrier protein reductase (InhA) | Notable docking scores indicating potential inhibitory activity. | researchgate.net |
Hotspot analysis identifies regions within a protein's binding site that contribute most significantly to the binding free energy. These "hotspots" are crucial for ligand recognition and binding affinity. By mapping these regions, researchers can design or modify ligands like this compound to make more favorable interactions, thereby enhancing their potency and selectivity. For instance, the identification of hotspots at a protein-protein interface can guide the design of small molecules that mimic the interactions of one of the protein partners.
Pharmacophore modeling, on the other hand, defines the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. chemicalbook.com These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. researchgate.netevitachem.com For a series of N-arylsulfonyl-indole-2-carboxamide derivatives, a pharmacophore model identified three hydrophobic centers, two hydrogen bond donors, three hydrogen bond acceptors, and one negative center as key features for inhibitory activity. researchgate.net
A typical pharmacophore model for a thiophene sulfonamide inhibitor might include:
A hydrogen bond acceptor feature for the sulfonamide oxygen atoms.
A hydrogen bond donor feature for the sulfonamide NH group.
An aromatic/hydrophobic feature for the thiophene ring.
Additional features based on other substituents on the thiophene ring or the sulfonamide nitrogen.
Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov VS can be broadly categorized into structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS).
SBVS relies on the three-dimensional structure of the target protein. uni.lu A library of compounds is docked into the binding site of the protein, and the compounds are ranked based on their predicted binding affinity or other scoring functions. tandfonline.com This approach has been successfully used to identify novel carbonic anhydrase inhibitors. mdpi.com
LBVS, conversely, does not require the 3D structure of the target. Instead, it uses the knowledge of known active ligands to identify new ones. uni.lu One common LBVS method is pharmacophore-based screening, where a pharmacophore model derived from known active compounds is used as a query to search for molecules in a database that match the required features. chemijournal.comwuxiapptec.com This method has been employed to discover novel inhibitors for various targets, including 17β-hydroxysteroid dehydrogenase 2. researchgate.net
A typical virtual screening workflow for identifying novel ligands based on the this compound scaffold might involve:
Library Preparation: Assembling a large database of chemical compounds.
Filtering: Applying filters to remove compounds with undesirable physicochemical properties (e.g., poor drug-likeness).
Pharmacophore Screening (LBVS): Using a pharmacophore model based on this compound to rapidly screen the library.
Molecular Docking (SBVS): Docking the hits from the initial screen into the target protein's active site.
Scoring and Ranking: Ranking the docked compounds based on their predicted binding energies and interaction patterns.
Visual Inspection and Selection: Manually inspecting the top-ranked compounds for promising interactions and chemical novelty before selecting them for experimental testing.
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful means to investigate the intrinsic electronic properties of molecules like this compound. These methods can elucidate aspects of molecular structure, reactivity, and spectroscopy that are not accessible through classical molecular mechanics approaches.
DFT calculations are widely used to determine the electronic structure of molecules. A study on thiophene sulfonamide derivatives using DFT at the B3LYP/6-311G(d,p) level of theory provided detailed information about their optimized geometries, including bond lengths and angles. mdpi.com Such calculations can also determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.commdpi.com
The HOMO-LUMO energy gap (ΔE) is a critical parameter that reflects the chemical reactivity and stability of a molecule. mdpi.com A smaller energy gap generally indicates higher reactivity. For a series of thiophene sulfonamide derivatives, the HOMO-LUMO gap was found to be in the range of 3.44–4.65 eV, suggesting good stability. mdpi.com Analysis of the molecular orbitals can also reveal the distribution of electron density and identify regions of the molecule that are likely to participate in chemical reactions.
A summary of calculated electronic properties for related thiophene derivatives is provided below:
| Compound Class | DFT Method | Key Findings | Reference |
| Thiophene sulfonamide derivatives | B3LYP/6-311G(d,p) | HOMO-LUMO gap of 3.44–4.65 eV, indicating stability. | mdpi.com |
| Thiophene carboxamide derivatives | B3LYP/6-31G** | Analysis of HOMO, LUMO, and electrostatic potential to understand reactivity. | mdpi.com |
| N-(thiophen-2-ylmethyl)thiophene-2-carboxamide | B3LYP/6-311++G(d,p) | Determination of local and global chemical activity parameters. | nih.gov |
Fukui functions are reactivity descriptors derived from DFT that help to identify the most reactive sites in a molecule towards nucleophilic, electrophilic, and radical attacks. researchgate.net For sulfonamides, Fukui function analysis has been used to understand their fragmentation patterns in mass spectrometry and to predict their binding performance with proteins like human serum albumin. nih.govrsc.org
The molecular electrostatic potential (MEP) map is another valuable tool that illustrates the charge distribution on the molecular surface. wuxiapptec.comlibretexts.org Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net For thiophene carboxamide derivatives, MEP maps have been used to identify reactive sites and understand their interactions with biological targets. bohrium.commdpi.com
The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. lumenlearning.com For flexible molecules like this compound, which has rotatable bonds, understanding the preferred conformations is crucial for predicting its binding mode.
Tautomerism, the dynamic equilibrium between two or more interconverting isomers, can also significantly influence the properties and biological activity of a molecule. clockss.org For heterocyclic compounds containing both amide and amine functionalities, keto-enol or imine-enamine tautomerism is possible. researchgate.net Quantum chemical calculations can predict the relative stabilities of different tautomers and the energy barriers for their interconversion, providing insights into which tautomeric form is likely to be predominant under physiological conditions. d-nb.info Studies on related azomethine-functionalized thiophene derivatives have used DFT to investigate tautomeric equilibria. d-nb.info
Molecular Dynamics (MD) Simulations for Dynamic Ligand-Target Interactions
While methods like molecular docking provide a static snapshot of ligand-protein binding, Molecular Dynamics (MD) simulations offer a more profound understanding by illustrating the dynamic nature of these interactions over time. nih.govarxiv.org MD simulations compute the movements of atoms and molecules by solving Newton's equations of motion, providing a real-time view of how a ligand and its target protein behave and adapt to one another. nih.govanalis.com.my This approach is critical for evaluating the stability of binding poses, identifying key conformational changes, and observing the role of solvent molecules in the binding event. analis.com.mynih.gov
For scaffolds related to this compound, MD simulations have been instrumental. For instance, in studies of the bacterial phosphatase BacA, a promising antibacterial target, MD simulations combined with ensemble docking were used to investigate inhibitors featuring a 5-sulfamoyl-2-thenoic acid scaffold. nih.gov These simulations can reveal the stability of crucial hydrogen bonds and other interactions within the active site, confirming that the inhibitor remains securely bound in its predicted orientation. nih.gov They can also highlight dynamic events, such as the opening of allosteric sites or flexible loops within the protein, which can influence ligand binding and efficacy. nih.gov
The insights gained from MD simulations are summarized in the table below, showcasing the types of dynamic information that can be elucidated for a ligand-target complex.
Table 1: Insights from Molecular Dynamics (MD) Simulations
| Simulation Aspect | Information Gained | Relevance to Drug Design |
|---|---|---|
| RMSD (Root-Mean-Square Deviation) | Measures the stability of the ligand's position and the protein's structure over time. | Confirms stable binding of the inhibitor in the active site. |
| RMSF (Root-Mean-Square Fluctuation) | Identifies flexible regions of the protein upon ligand binding. | Highlights dynamic domains or loops that could be targeted for improved interactions. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of specific hydrogen bonds over the simulation period. | Determines the most persistent and critical interactions for maintaining binding affinity. |
| Water Molecule Dynamics | Observes the role of water molecules, whether they are displaced by the ligand or mediate interactions. analis.com.my | Informs the design of ligand modifications to displace unfavorable water or leverage bridging water molecules. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to build a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ekb.egresearchgate.netnih.gov By identifying the physicochemical properties that are most influential for a compound's potency, QSAR models serve as powerful predictive tools in drug discovery. biointerfaceresearch.com This approach is particularly valuable for optimizing lead compounds, allowing researchers to predict the activity of novel, yet-to-be-synthesized analogs and prioritize the most promising candidates. scispace.com
For classes of compounds including sulfonamides and heterocyclic cores like thiophene, QSAR has been successfully applied to guide the design of agents with enhanced activity. ekb.egjbclinpharm.orgnih.gov
The foundation of any QSAR model is the conversion of chemical structures into numerical values known as molecular descriptors. researchgate.net These descriptors quantify various aspects of a molecule's physicochemical properties. For a series of this compound analogs, hundreds of descriptors can be calculated, which are typically categorized as follows:
1D Descriptors: Molecular weight, atom counts.
2D Descriptors: Topological indices, molecular connectivity, and structural fragments. mdpi.com
3D Descriptors: Properties derived from the 3D conformation, such as molecular volume and solvent-accessible surface area. researchgate.net
Once descriptors are generated for a training set of compounds with known biological activities (e.g., IC₅₀ or Kᵢ values), a statistical method is employed to create the predictive model. nih.gov Multiple Linear Regression (MLR) is a common technique, but more advanced machine learning algorithms like Artificial Neural Networks (ANN) and Support Vector Machines (SVM) are also used. jbclinpharm.orgplos.org
A critical step is model validation to ensure its robustness and predictive power. researchgate.net This involves internal validation (e.g., leave-one-out cross-validation, yielding a Q² value) and external validation using a separate test set of compounds. nih.govjbclinpharm.org A statistically significant model will have high values for the correlation coefficient (R²) and cross-validation coefficient (Q²), and a low standard error of the estimate. nih.govnih.gov
Table 2: Common Molecular Descriptors in QSAR
| Descriptor Type | Example | Information Represented |
|---|---|---|
| Electronic | Partial charges on atoms, HOMO/LUMO energies | A molecule's ability to participate in electrostatic or charge-transfer interactions. nih.gov |
| Steric | Molecular refractivity (MR), Molar volume | The size and shape of the molecule, influencing its fit into a binding site. ekb.eg |
| Hydrophobic | LogP (octanol-water partition coefficient) | The lipophilicity of the molecule, affecting membrane permeability and hydrophobic interactions. |
| Topological | Wiener index, Kier & Hall connectivity indices | The branching and connectivity of the molecular skeleton. |
The primary application of a validated QSAR model is to predict the biological activity of novel compounds. nih.gov By inputting the calculated descriptors for a designed but unsynthesized molecule into the QSAR equation, researchers can obtain an estimated activity value. ekb.eg This allows for the in silico screening of a virtual library of potential this compound derivatives, ensuring that synthetic efforts are focused on the compounds most likely to succeed. scispace.com
Beyond predicting target-specific activity, QSAR modeling is also extensively used to predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties. researchgate.net Early assessment of a compound's ADME profile is crucial to avoid late-stage failures in drug development. QSAR models can be developed to predict key parameters such as aqueous solubility, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. researchgate.net By integrating activity and ADME predictions, a multi-parameter optimization can be performed to design this compound analogs that possess a balance of high potency and favorable drug-like properties. researchgate.net
Table 3: Example of a QSAR Model Equation
| Component | Description | Example Value |
|---|---|---|
| QSAR Equation | A mathematical formula relating descriptors to activity (e.g., pIC₅₀). | pIC₅₀ = 0.75 * LogP - 0.12 * (Molecular Weight) + 1.5 * (H-Bond Donors) + C |
| Correlation Coefficient (R²) | Indicates how well the model fits the training data (a value > 0.6 is generally considered acceptable). jbclinpharm.org | 0.85 |
| Cross-Validation (Q²) | Measures the predictive ability of the model for new data (a value > 0.5 is desirable). jbclinpharm.org | 0.78 |
| F-statistic | A measure of the statistical significance of the model. | 110.5 |
Note: The equation and values are hypothetical and for illustrative purposes only.
Analytical and Spectroscopic Characterization Methods in Research
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for separating 3-Sulfamoylthiophene-2-carboxamide from reaction mixtures and for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) for Compound Purification and Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the purification and analytical assessment of this compound. smolecule.comgoogle.comgoogle.com In preparative HPLC, the compound can be isolated from impurities with high resolution. chromatographyonline.com For analytical purposes, HPLC is used to determine the purity of a sample by separating the main compound from any by-products or starting materials. torontech.comnih.gov
The purity is often calculated using the area normalization method, where the area of the peak corresponding to this compound is divided by the total area of all peaks in the chromatogram and expressed as a percentage. torontech.com A typical HPLC analysis involves injecting the sample into a column, such as a C18 column, and eluting it with a mobile phase, which is often a mixture of solvents like acetonitrile (B52724) and water, sometimes with additives like trifluoroacetic acid to improve peak shape. nih.gov The separated components are then detected by a UV detector at a specific wavelength. chromatographyonline.comnih.gov The retention time, the time it takes for the compound to travel through the column, is a characteristic property that helps in its identification. smolecule.com
Table 1: Illustrative HPLC Parameters for Analysis
| Parameter | Value |
|---|---|
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile/Water with 0.1% Trifluoroacetic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Spectroscopic Techniques for Comprehensive Structural Elucidation
Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming the connectivity of atoms and the presence of specific functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound. pharmaffiliates.com Both ¹H and ¹³C NMR are utilized to provide a complete picture of the molecule's carbon-hydrogen framework. researchgate.netmnstate.edu
In ¹H NMR, the chemical shifts, integration values, and splitting patterns of the proton signals provide information about the electronic environment and connectivity of the hydrogen atoms. mnstate.educhemrevise.org For instance, the protons on the thiophene (B33073) ring will have characteristic chemical shifts, and their coupling with each other can reveal their relative positions. The protons of the sulfamoyl (-SO₂NH₂) and carboxamide (-CONH₂) groups will also exhibit distinct signals.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule, with each unique carbon atom giving a distinct signal. researchgate.netbhu.ac.in The chemical shifts of the carbon signals indicate the type of carbon atom (e.g., aromatic, carbonyl). DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups. bhu.ac.in 2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish correlations between protons and carbons, further solidifying the structural assignment.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Thiophene H-4 | 7.5 - 8.0 | 125 - 130 |
| Thiophene H-5 | 7.0 - 7.5 | 120 - 125 |
| -SO₂NH₂ | 7.0 - 8.0 (broad) | - |
| -CONH₂ | 7.5 - 8.5 (broad) | - |
| Thiophene C-2 | - | 135 - 140 |
| Thiophene C-3 | - | 140 - 145 |
| Thiophene C-4 | - | 125 - 130 |
| Thiophene C-5 | - | 120 - 125 |
| Carbonyl C=O | - | 160 - 165 |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. smolecule.comrsc.org The IR spectrum shows absorption bands at specific wavenumbers corresponding to the vibrational frequencies of different bonds within the molecule. maricopa.edukcvs.ca
Key characteristic absorption bands for this compound would include:
N-H stretching vibrations from the sulfamoyl and carboxamide groups, typically appearing as broad bands in the region of 3400-3200 cm⁻¹.
C=O stretching vibration from the carboxamide group, which is a strong, sharp peak usually found around 1680-1640 cm⁻¹. libretexts.org
S=O stretching vibrations from the sulfamoyl group, which appear as two distinct, strong bands around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).
C-N stretching vibrations from the amide group.
C-S stretching vibrations within the thiophene ring.
Table 3: Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Amide & Sulfonamide | N-H Stretch | 3400 - 3200 |
| Carboxamide | C=O Stretch | 1680 - 1640 |
| Sulfonamide | S=O Asymmetric Stretch | 1350 - 1300 |
| Sulfonamide | S=O Symmetric Stretch | 1160 - 1120 |
| Thiophene Ring | C-H Stretch | ~3100 |
| Thiophene Ring | C=C Stretch | 1500 - 1400 |
Mass Spectrometry (MS and High-Resolution MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. smolecule.comrsc.org High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula. researchgate.netmdpi.comkobv.de
In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺) is detected, revealing the molecular weight of the compound. For this compound (C₅H₅N₂O₃S₂), the expected monoisotopic mass is approximately 206.96 g/mol . nih.gov
The fragmentation pattern observed in the mass spectrum provides valuable structural information. researchgate.netmiamioh.edu The molecule breaks apart in a predictable manner upon ionization, and the masses of the resulting fragment ions can be used to deduce the connectivity of the atoms. For example, fragmentation might involve the loss of the sulfamoyl group (-SO₂NH₂) or the carboxamide group (-CONH₂).
Advanced Solid-State Characterization (e.g., Powder X-ray Diffraction)
Powder X-ray Diffraction (PXRD) is an essential technique for characterizing the solid-state properties of this compound. americanpharmaceuticalreview.com PXRD is used to determine if the compound is crystalline or amorphous and to identify different polymorphic forms, which can have different physical properties. researchgate.netnih.govresearchgate.net
In PXRD analysis, a powdered sample is irradiated with X-rays, and the diffraction pattern produced is unique to the crystalline structure of the material. icdd.com The positions and intensities of the diffraction peaks provide a fingerprint of the specific crystalline form. This technique is crucial in pharmaceutical development to ensure the consistency of the solid form of a drug substance. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
